Taltobulin

Catalog No.
S548486
CAS No.
228266-40-8
M.F
C27H43N3O4
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taltobulin

CAS Number

228266-40-8

Product Name

Taltobulin

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1

InChI Key

CNTMOLDWXSVYKD-PSRNMDMQSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Solubility

Soluble in DMSO, not in water

Synonyms

HTI 286, HTI-286, HTI286, N,beta,beta-trimethyl-L-phenylalanyl-L-N(1)-((1S,2E-3-carboxy-1-isopropylbut-2-enyl))-N(1),3-dimethyl-L-valinamide, SPA110, taltobulin

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC

Description

The exact mass of the compound Taltobulin is 473.32536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taltobulin is a synthetic analog of the natural product hemiasterlin, a marine compound isolated from a sea sponge []. Research suggests it possesses anti-cancer properties, making it a subject of investigation in the field of oncology. Here's a breakdown of its potential applications in scientific research:

Mechanism of Action

Taltobulin is believed to exert its anti-cancer effect by interfering with cell division. Studies have shown it disrupts microtubule formation, essential structures within cells that play a crucial role in mitosis (cell division) []. By inhibiting microtubule assembly, taltobulin disrupts the proper separation of chromosomes during cell division, leading to cell death in cancer cells [].

Taltobulin, also known as HTI-286, is a synthetic analogue of the marine natural product hemiasterlin, which exhibits potent antitumor activity. It primarily functions as a tubulin inhibitor, disrupting microtubule organization in cells and inhibiting the polymerization of purified tubulin. This activity renders Taltobulin a significant candidate in cancer therapeutics, particularly for targeting various neoplasms .

Taltobulin acts as a tubulin inhibitor. It binds to tubulin, a protein essential for forming microtubules, and prevents their polymerization []. Microtubules are crucial for cell division, and their disruption by Taltobulin leads to mitotic arrest (cell cycle halt) and apoptosis (programmed cell death) in cancer cells [].

As Taltobulin is an investigational drug, its safety profile in humans is not fully established. However, in-vitro and in-vivo studies suggest potential side effects similar to other tubulin inhibitors, such as bone marrow suppression and neuropathy []. More research is needed to determine the specific risks and mitigation strategies.

Taltobulin's mechanism of action involves binding to the tubulin protein, preventing its polymerization into microtubules. This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. The compound's reactivity has been analyzed using Conceptual Density Functional Theory (CDFT), which helps predict its nucleophilic and electrophilic properties . The structural modifications that differentiate Taltobulin from hemiasterlin include the replacement of the 3-substituted indole ring with a phenyl group, enhancing its efficacy and reducing interactions with multidrug resistance proteins .

Taltobulin has demonstrated significant biological activity against various cancer cell lines. It induces cytotoxic effects by disrupting normal cellular processes associated with microtubule dynamics. Studies have shown that Taltobulin can effectively inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting less interaction with multidrug resistance proteins compared to other antimicrotubule agents . Furthermore, research indicates that growth factors such as Fibroblast Growth Factor 1 (FGF1) can protect certain cancer cells from Taltobulin-induced cytotoxicity, highlighting the complexity of its biological interactions .

The synthesis of Taltobulin has been achieved through a convergent synthetic strategy involving multiple components. This method allows for efficient assembly of the compound's complex structure from simpler building blocks. Notably, the synthesis incorporates key reactions such as Ugi reactions to facilitate rapid access to Taltobulin and its analogues for further therapeutic investigations . The detailed synthetic route typically involves several steps that optimize yield and purity.

Taltobulin is primarily investigated for its applications in cancer therapy due to its potent inhibition of tubulin polymerization. It is being explored as a potential cytotoxic agent in antibody-drug conjugates (ADCs), particularly for targeting HER2-expressing cancer cells. The compound's unique properties make it a valuable candidate for developing targeted therapies aimed at overcoming drug resistance commonly observed in cancer treatments .

Studies on Taltobulin emphasize its interactions with various cellular pathways and proteins. For instance, FGF1 has been shown to counteract the cytotoxic effects of Taltobulin in breast cancer cell models by activating signaling pathways that promote cell survival and proliferation . These findings underscore the importance of understanding Taltobulin's interaction with growth factors and other cellular components to enhance therapeutic efficacy.

Taltobulin shares structural similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
HemiasterlinNatural productTubulin polymerization inhibitorNatural origin; sub-nanomolar potency
PaclitaxelTaxane derivativeStabilizes microtubulesWell-established clinical use
VincristineVinca alkaloidInhibits microtubule formationCommonly used in leukemia treatments
NocodazoleSynthetic compoundDisrupts microtubule dynamicsRapidly reversible effects

Taltobulin's structural modification from hemiasterlin enhances its specificity and reduces interactions with multidrug resistance proteins, making it a promising candidate in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

473.32535686 g/mol

Monoisotopic Mass

473.32535686 g/mol

Heavy Atom Count

34

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J6D6912BXS

Pharmacology

Taltobulin is an analogue of the naturally occurring tripeptide hemiasterlin, with potential antimitotic and antineoplastic activities. Taltobulin binds tubulin in a similar manner as colchicine and inhibits tubulin polymerization. This results in the disruption of the cytoskeleton, ultimately leading to cell cycle arrest in G2/M phase, blockage of cell division and apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

228266-40-8

Wikipedia

Taltobulin

Dates

Modify: 2023-08-15
1: Niu C, Ho DM, Williamson RT, Zask A, Ayral-Kaloustian S. Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1535-8. doi: 10.1016/j.bmcl.2010.01.047. Epub 2010 Jan 20. Erratum in: Bioorg Med Chem Lett. 2012 Mar 1;22(5):2131. Williamson, Robert Thomas [added]. PubMed PMID: 20137930.
2: Matsui Y, Hadaschik BA, Fazli L, Andersen RJ, Gleave ME, So AI. Intravesical combination treatment with antisense oligonucleotides targeting heat shock protein-27 and HTI-286 as a novel strategy for high-grade bladder cancer. Mol Cancer Ther. 2009 Aug;8(8):2402-11. doi: 10.1158/1535-7163.MCT-09-0148. Epub 2009 Jul 22. PubMed PMID: 19625496.
3: Hadaschik BA, Adomat H, Fazli L, Fradet Y, Andersen RJ, Gleave ME, So AI. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin. Clin Cancer Res. 2008 Mar 1;14(5):1510-8. doi: 10.1158/1078-0432.CCR-07-4475. PubMed PMID: 18316576.
4: Hadaschik BA, Ettinger S, Sowery RD, Zoubeidi A, Andersen RJ, Roberge M, Gleave ME. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Int J Cancer. 2008 May 15;122(10):2368-76. doi: 10.1002/ijc.23406. PubMed PMID: 18240145.
5: Ravi M, Zask A, Rush TS 3rd. Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin. Biochemistry. 2005 Dec 6;44(48):15871-9. PubMed PMID: 16313189.
6: Poruchynsky MS, Kim JH, Nogales E, Annable T, Loganzo F, Greenberger LM, Sackett DL, Fojo T. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability. Biochemistry. 2004 Nov 9;43(44):13944-54. PubMed PMID: 15518543.
7: Loganzo F, Hari M, Annable T, Tan X, Morilla DB, Musto S, Zask A, Kaplan J, Minnick AA Jr, May MK, Ayral-Kaloustian S, Poruchynsky MS, Fojo T, Greenberger LM. Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin. Mol Cancer Ther. 2004 Oct;3(10):1319-27. PubMed PMID: 15486199.
8: Zask A, Birnberg G, Cheung K, Kaplan J, Niu C, Norton E, Suayan R, Yamashita A, Cole D, Tang Z, Krishnamurthy G, Williamson R, Khafizova G, Musto S, Hernandez R, Annable T, Yang X, Discafani C, Beyer C, Greenberger LM, Loganzo F, Ayral-Kaloustian S. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-eny l]- N(1),3-dimethyl-L-valinamide (HTI-286). J Med Chem. 2004 Sep 9;47(19):4774-86. PubMed PMID: 15341492.
9: Lo MC, Aulabaugh A, Krishnamurthy G, Kaplan J, Zask A, Smith RP, Ellestad G. Probing the interaction of HTI-286 with tubulin using a stilbene analogue. J Am Chem Soc. 2004 Aug 18;126(32):9898-9. PubMed PMID: 15303845.
10: Zask A, Birnberg G, Cheung K, Kaplan J, Niu C, Norton E, Yamashita A, Beyer C, Krishnamurthy G, Greenberger LM, Loganzo F, Ayral-Kaloustian S. D-piece modifications of the hemiasterlin analog HTI-286 produce potent tubulin inhibitors. Bioorg Med Chem Lett. 2004 Aug 16;14(16):4353-8. PubMed PMID: 15261301.
11: Niu C, Smith D, Zask A, Loganzo F, Discafani C, Beyer C, Greenberger L, Ayral-Kaloustian S. Tubulin inhibitors. Synthesis and biological activity of HTI-286 analogs with B-segment heterosubstituents. Bioorg Med Chem Lett. 2004 Aug 16;14(16):4329-32. PubMed PMID: 15261296.
12: Krishnamurthy G, Cheng W, Lo MC, Aulabaugh A, Razinkov V, Ding W, Loganzo F, Zask A, Ellestad G. Biophysical characterization of the interactions of HTI-286 with tubulin heterodimer and microtubules. Biochemistry. 2003 Nov 25;42(46):13484-95. PubMed PMID: 14621994.
13: Loganzo F, Discafani CM, Annable T, Beyer C, Musto S, Hari M, Tan X, Hardy C, Hernandez R, Baxter M, Singanallore T, Khafizova G, Poruchynsky MS, Fojo T, Nieman JA, Ayral-Kaloustian S, Zask A, Andersen RJ, Greenberger LM. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Res. 2003 Apr 15;63(8):1838-45. PubMed PMID: 12702571.

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